molecular formula C14H8F3NO4 B3023223 3-Nitro-4-[3-(trifluoromethyl)phenoxy]benzaldehyde CAS No. 320416-66-8

3-Nitro-4-[3-(trifluoromethyl)phenoxy]benzaldehyde

Cat. No. B3023223
M. Wt: 311.21 g/mol
InChI Key: GUZZMRYJCXHFMK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of nitrobenzaldehyde derivatives, such as 2-nitrobenzaldehyde and 3-nitrobenzaldehyde, can be achieved through the direct nitration of benzaldehyde in mixed acid . The paper suggests that the yields of ortho and meta isomers are influenced by the composition of the mixed acid used in the reaction. Additionally, the synthesis of 3-nitrocinnamaldehyde, which is structurally related to 3-Nitro-4-[3-(trifluoromethyl)phenoxy]benzaldehyde, involves the protection of the aldehyde group, nitration, and aldol condensation with acetaldehyde . These methods could potentially be adapted for the synthesis of 3-Nitro-4-[3-(trifluoromethyl)phenoxy]benzaldehyde by modifying the substituents and reaction conditions accordingly.

Molecular Structure Analysis

While the papers do not directly address the molecular structure of 3-Nitro-4-[3-(trifluoromethyl)phenoxy]benzaldehyde, they do provide information on the structure of related compounds. For instance, the synthesis and optical studies of metal complexes with 3,4-dimethoxy benzaldehyde hydrazone derivatives suggest that different geometries such as square planar, tetrahedral, and octahedral can be formed depending on the metal ion involved . This indicates that the molecular structure of nitrobenzaldehyde derivatives can be complex and may form various geometries in metal complexes.

Chemical Reactions Analysis

The papers provide examples of chemical reactions involving benzaldehyde derivatives. For instance, nickel-catalyzed homoallylation of aldehydes with 1,3-dienes is described, which is a highly regioselective and stereoselective reaction . This type of reaction could potentially be applied to 3-Nitro-4-[3-(trifluoromethyl)phenoxy]benzaldehyde to introduce additional functional groups. Furthermore, the selective oxidation of benzyl alcohol to benzaldehyde using NiFe2O4 nanoparticles as a catalyst is discussed , which is relevant to the oxidation reactions that might be involved in the synthesis or modification of nitrobenzaldehyde derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of nitrobenzaldehyde derivatives can be inferred from the studies on related compounds. For example, the photochemical reaction mechanisms of 2-nitrobenzyl compounds are explored, which involve the formation of nitroso derivatives and hydrates . These reactions highlight the photosensitivity and potential for various proton transfer reactions in nitrobenzaldehyde compounds. Additionally, the study on the synthesis of NiFe2O4 nanoparticles for catalysis suggests that the physical properties such as size and crystallinity can significantly affect the chemical reactivity .

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

3-nitro-4-[3-(trifluoromethyl)phenoxy]benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F3NO4/c15-14(16,17)10-2-1-3-11(7-10)22-13-5-4-9(8-19)6-12(13)18(20)21/h1-8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUZZMRYJCXHFMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=C(C=C(C=C2)C=O)[N+](=O)[O-])C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101227137
Record name 3-Nitro-4-[3-(trifluoromethyl)phenoxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101227137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Nitro-4-[3-(trifluoromethyl)phenoxy]benzaldehyde

CAS RN

320416-66-8
Record name 3-Nitro-4-[3-(trifluoromethyl)phenoxy]benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=320416-66-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Nitro-4-[3-(trifluoromethyl)phenoxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101227137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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